[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-
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Overview
Description
1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is known for its unique structural features, which include a fused triazole and triazine ring system
Preparation Methods
The synthesis of 1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the fused ring system .
Chemical Reactions Analysis
1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. In the context of energetic materials, the compound undergoes rapid decomposition upon ignition, releasing a significant amount of energy .
Comparison with Similar Compounds
1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its high detonation performance and thermal stability.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits excellent thermostability and is used in the construction of thermally stable energetic materials.
Properties
CAS No. |
61402-43-5 |
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Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H7N5O/c1-4-8-6-10(2)7-3-5(12)11(6)9-4/h3H,1-2H3 |
InChI Key |
RZFBFPUCNAYUDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)C=NN(C2=N1)C |
Origin of Product |
United States |
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